molecular formula C₁₈H₂₀ClNO₄ B1150412 Laurolitsine hydrochloride

Laurolitsine hydrochloride

Cat. No. B1150412
M. Wt: 349.81
InChI Key: VJXHOVAEZCDLEW-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurolitsine hydrochloride is an alkaloid isolated from Phoebe formosana, and shows weak anti-inflammatory activity.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Laurolitsine hydrochloride, an aporphine alkaloid, has been studied for its pharmacokinetics, tissue distribution, and excretion in Sprague-Dawley rats. It demonstrates antihyperglycemic and antihyperlipidemic effects, making it of interest in metabolic disorder studies. A study found that laurolitsine had low oral bioavailability (18.17%) and showed significant concentration in the gastrointestinal tract, liver, lungs, and kidneys, with minimal excretion in urine and feces (Tan et al., 2021).

Antiviral Potential Against SARS-COV-2

In the context of COVID-19, laurolitsine has shown potential as an inhibitor of the Main protease (Mpro) enzyme of SARS-COV-2. Computational tools identified laurolitsine among phytoconstituents from various plants for its binding affinity and stability in molecular dynamic simulations, suggesting its efficacy as a drug candidate against COVID-19 (Kumar et al., 2021).

Modulation of Gut Microbiota in Diabetes Treatment

Laurolitsine has been investigated for its role in modulating gut microbiota, which is emerging as a therapeutic approach for type 2 diabetes. In db/db mice, various doses of laurolitsine were administered, showing hypoglycemic and hypolipidemic effects and significant changes in the structure of intestinal microflora. This study highlights laurolitsine's potential in regulating glucose and lipid metabolism through modulating intestinal microflora (Wang et al., 2021).

Separation and Isolation Techniques

The separation of laurolitsine from other Lauraceous alkaloids has been achieved using centrifugal partition chromatography, improving the resolution and recovery compared to traditional methods. This technique is essential for isolating laurolitsine for further pharmacological studies (Shoei-sheng, 1994).

Antitumor Activity

Laurolitsine has been identified in Nectandra grandiflora and associated with antitumor activity. Preliminary studies using an alcohol extract of the bark containing laurolitsine revealed efficacy against Sarcoma 180 and Ehrlich's Carcinoma models, suggesting its potential in cancer therapy (Moreno et al., 1993).

Anti-Acetylcholinesterase Activity

Laurolitsine and its N-homologues have been studied for their anti-acetylcholinesterase activity. Among them, certain compounds derived from laurolitsine showed moderate to potent activity, indicating its potential use in treating diseases like Alzheimer's (Chiou et al., 1998).

properties

Product Name

Laurolitsine hydrochloride

Molecular Formula

C₁₈H₂₀ClNO₄

Molecular Weight

349.81

IUPAC Name

(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride

InChI

InChI=1S/C18H19NO4.ClH/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1

InChI Key

VJXHOVAEZCDLEW-YDALLXLXSA-N

SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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